molecular formula C10H10F2OS B8541114 1-(2,4-Difluorophenyl)-2-(ethylthio)ethan-1-one

1-(2,4-Difluorophenyl)-2-(ethylthio)ethan-1-one

Cat. No.: B8541114
M. Wt: 216.25 g/mol
InChI Key: CIKBZFJCPPQZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,4’-Difluoro-2-(ethylthio)acetophenone is an organic compound featuring a difluorinated acetophenone core with an ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Difluoro-2-(ethylthio)acetophenone typically involves the reaction of 2’,4’-difluoroacetophenone with an ethylthiolating agent. One common method is the nucleophilic substitution reaction where 2’,4’-difluoroacetophenone is treated with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-2-(ethylthio)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’-Difluoro-2-(ethylthio)acetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-2-(ethylthio)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The ethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Difluoro-2-(ethylthio)acetophenone is unique due to the presence of both difluoro and ethylthio groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C10H10F2OS

Molecular Weight

216.25 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-ethylsulfanylethanone

InChI

InChI=1S/C10H10F2OS/c1-2-14-6-10(13)8-4-3-7(11)5-9(8)12/h3-5H,2,6H2,1H3

InChI Key

CIKBZFJCPPQZGF-UHFFFAOYSA-N

Canonical SMILES

CCSCC(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-2′,4′-difluoroacetophenone (10 g, 0.053 mol) and ethyl mercaptan (3.6 g, 0.058 mol) in methanol (200 ml), potassium carbonate (8.8 g, 0.064 mol) was added under ice cooling, followed by stirring at room temperature for 1.5 hours. After the completion of the reaction, the solvent was distilled off under reduced pressure. Water was added to the residue, followed by extraction with ether. The extract was washed successively with water and saturated saline and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. The resulting oil was distilled under reduced pressure (bp: 115 to 118° C., 2 mmHg), whereby 2′,4′-difluoro-2-(ethylthio)acetophenone (11.4 g, yield: 99.9%) was obtained as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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